2-[[4-(Boc-amino)methyl]phenoxy]acetic acid
Description
2-[[4-(Boc-amino)methyl]phenoxy]acetic acid is a synthetic compound featuring a phenoxyacetic acid backbone with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the para position of the phenyl ring. This structure is commonly utilized in medicinal chemistry as a building block for peptide synthesis and protease inhibitors due to the Boc group’s role in protecting amines during multi-step reactions.
Properties
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-10-4-6-11(7-5-10)19-9-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXBHCRRQWGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid generally involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Formation of the Phenoxyacetic Acid Moiety: The phenoxyacetic acid moiety is introduced through a nucleophilic substitution reaction, where the Boc-protected amine reacts with a suitable phenoxyacetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Boc-amino)methyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves bases such as sodium hydroxide or potassium carbonate.
Deprotection: Commonly uses trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products
Free Amine: Obtained after deprotection of the Boc group.
Substituted Phenoxyacetic Acid Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Antibacterial and Antifungal Activity
Research indicates that derivatives of phenoxyacetic acids, including 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid, exhibit significant antibacterial and antifungal properties. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that certain phenoxyacetic acid derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against strains like Candida species .
Anti-inflammatory Properties
The compound has been identified as a modulator of the CRTH2 receptor, which is involved in inflammatory responses. This suggests potential applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Compounds targeting the CRTH2 receptor may help alleviate symptoms by reducing inflammation associated with these conditions .
Synthetic Pathways
The synthesis of this compound typically involves multi-step processes where the Boc group serves to protect the amino functionality during reactions. This protection facilitates selective reactions that can lead to various derivatives with enhanced biological activity .
Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications to the phenyl ring or the amino group can significantly affect the biological activity of the compound. For example, substituents on the phenyl ring can enhance antibacterial potency or alter anti-inflammatory effects .
Anticancer Activity
Recent investigations into phenoxyacetic acid derivatives have revealed promising anticancer activities. For instance, specific modifications to the core structure have resulted in compounds that exhibit cytotoxic effects against various cancer cell lines, potentially offering new avenues for cancer therapy .
Respiratory Disease Treatment
A notable case study involves the application of this compound as a therapeutic agent for asthma management. Compounds derived from this structure have been tested for their ability to modulate inflammatory pathways linked to asthma exacerbations, indicating their utility in developing effective treatments for this chronic condition .
Comparative Analysis of Related Compounds
| Compound Name | Chemical Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | C13H17NO4 | Antibacterial, Anti-inflammatory | Asthma, COPD |
| 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid | C11H12N4O2 | Antitumor | Cancer therapy |
| 2-[(4-Fluorophenyl)sulfonyl]-N-piperazinyl acetic acid | C15H16FNO4S | Analgesic | Pain relief |
Mechanism of Action
The mechanism of action of 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid primarily involves its role as a synthetic intermediate. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
HDAC Inhibitors with Boronic Acid Moieties
Compound A: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid ()
- Structure: Boronic acid substituent at the ortho position of the phenyl ring, with a 2-methoxyethyl group on the phenoxy moiety.
- Activity : Exhibits potent inhibition of fungal appressorium formation (85% inhibition at 1 µM), outperforming trichostatin A (TSA) at equivalent concentrations .
- Mechanism : Acts as a histone deacetylase (HDAC) inhibitor by chelating zinc ions in the enzyme’s active site.
Compound B: [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid ()
Key Comparison :
| Feature | Compound A | Compound B |
|---|---|---|
| Boronic Acid Position | Ortho | Para |
| Appressorium Inhibition | 85% at 1 µM | 30% at 3 µM |
| HDAC Binding Affinity | High (IC₅₀ ~0.8 µM) | Low (IC₅₀ >3 µM) |
| Reference |
Phenoxyacetic Acid Derivatives with Azacycloalkyl Groups
A series of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids () were synthesized with varying azacycloalkyl rings (pyrrolidinone, piperidinone, and perhydroazepinone).
- Structure: Phenoxyacetic acid core linked to azacycloalkyl acetamide groups.
- Activity: Compounds with pyrrolidinone (e.g., compound 7) showed moderate AP-M inhibition (IC₅₀ ~50 nM), while piperidinone analogs (e.g., compound 10) exhibited reduced potency (IC₅₀ ~120 nM) due to steric hindrance .
PPARγ Agonists with Iminomethyl Substituents
- Structure: Phenoxyacetic acid derivatives with iminomethyl substituents and variable aryl groups (e.g., ethoxy, methoxy, pyridyl).
- Activity: CPD11 (4-ethoxyphenylimino): PPARγ agonist with 81% glucose uptake stimulation at 10 µM. CPD15 (4-hydroxyphenylimino): Highest activity (85% glucose uptake) due to enhanced hydrogen bonding with the receptor .
- Physical Properties :
| Compound | Melting Point (°C) | Yield (%) |
|---|---|---|
| CPD11 | 186–188 | 81 |
| CPD15 | 198–200 | 85 |
COX-2 Inhibitors with Hydrazone Linkers
Antimicrobial Phenoxyacetic Acids
GW0742 (): [4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]-acetic acid
- Activity : Potent PPARβ/δ agonist, but also exhibits antifungal properties against M. oryzae (70% growth inhibition at 5 µM) .
Structural-Activity Relationship (SAR) Insights
Substituent Position : Ortho-substituted boronic acids (Compound A) show superior HDAC inhibition compared to para analogs (Compound B) due to optimized steric and electronic interactions .
Azacycloalkyl Rings: Smaller rings (e.g., pyrrolidinone) enhance AP-M inhibition by reducing conformational flexibility .
Iminomethyl Groups: Electron-donating substituents (e.g., hydroxyl in CPD15) improve PPARγ binding via polar interactions .
Hydrazone Linkers : Bulky aryl groups (e.g., 4-chlorophenyl in 5c ) enhance COX-2 selectivity by fitting into the enzyme’s hydrophobic pocket .
Biological Activity
2-[[4-(Boc-amino)methyl]phenoxy]acetic acid, a phenoxyacetic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protected amino group, which plays a crucial role in its pharmacological properties. Understanding its biological activity involves exploring its effects on various biological systems, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , and it exhibits the following structural characteristics:
- Boc Group : Provides protection to the amino group, enhancing stability and solubility.
- Phenoxyacetic Acid Backbone : Imparts significant biological activity related to plant growth regulation and potential therapeutic effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that phenoxyacetic acid derivatives exhibit significant anti-inflammatory properties. In vivo studies have demonstrated that certain analogs can reduce paw swelling in animal models, suggesting potential applications in treating inflammatory conditions.
| Compound | IC50 (µM) | Effect on TNF-α (%) | Effect on PGE-2 (%) |
|---|---|---|---|
| This compound | 4.07 ± 0.12 | 61.04 | 60.58 |
| Celecoxib | 14.93 ± 0.12 | - | - |
Table 1: Anti-inflammatory effects of this compound compared to celecoxib .
2. Anticancer Activity
Emerging studies suggest that compounds similar to this compound may possess anticancer properties. The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines.
Case Study : A study involving the evaluation of multiple phenoxyacetic acid derivatives showed that specific substitutions led to increased potency against cancer cell lines such as A431 and Jurkat cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
3. Antimicrobial Activity
The antimicrobial potential of phenoxyacetic acids has been documented, with several derivatives displaying activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been associated with enhanced antibacterial efficacy.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | <50 | Staphylococcus aureus |
| Norfloxacin | <100 | - |
Table 2: Antimicrobial activity of this compound .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-α and PGE-2, key mediators in inflammatory responses.
- Cytotoxic Effects on Cancer Cells : Induction of apoptosis in cancer cells is facilitated through alterations in cell cycle regulation and mitochondrial pathways.
- Disruption of Bacterial Cell Wall Synthesis : Antimicrobial activity is likely mediated by interference with bacterial cell wall integrity.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : and NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and phenoxy-acetic acid backbone (δ ~4.8 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., calculated for C _{19}NO: 281.13 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O of Boc and acetic acid) and ~1250 cm (C-O of phenoxy) validate functional groups .
How can computational modeling predict the biological activity of derivatives of this compound?
Q. Advanced Research Focus
- Molecular Docking : Use tools like AutoDock Vina to simulate interactions between the deprotected amine (post-Boc removal) and target enzymes (e.g., histone deacetylases). The phenoxy group may occupy hydrophobic pockets, while the acetic acid moiety engages in hydrogen bonding .
- QSAR Studies : Correlate structural modifications (e.g., substituents on the phenyl ring) with inhibitory activity using regression models. Data from analogs like boronic acid derivatives (binding affinity: −8.5 kcal/mol) provide benchmarks .
What methodologies assess the stability of this compound under varying pH and temperature?
Q. Advanced Research Focus
- Accelerated Degradation Studies : Incubate the compound at 40–60°C and pH 1–13. Monitor degradation via HPLC to identify breakdown products (e.g., free amine from Boc deprotection at low pH) .
- Kinetic Analysis : Calculate half-life (t) using Arrhenius equations. For example, Boc groups are stable at neutral pH but hydrolyze rapidly under acidic conditions (t < 1 hr at pH 2) .
How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Q. Advanced Research Focus
- Assay Standardization : Compare studies for consistency in cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration), and purity (>95% by HPLC). Impurities from incomplete Boc deprotection may skew results .
- Meta-Analysis : Pool data from multiple sources (e.g., enzyme inhibition IC) to identify outliers. For example, discrepancies in HDAC inhibition could arise from differences in substrate concentrations or cofactor availability .
What role does this compound play in designing enzyme inhibitors?
Q. Advanced Research Focus
- Prodrug Strategy : The Boc group enhances solubility for in vitro assays. Post-deprotection, the free amine can be conjugated to warheads (e.g., hydroxamates for HDAC inhibition) .
- Linker Optimization : The phenoxy-acetic acid spacer balances rigidity and flexibility, improving binding to deep enzyme pockets. Analogous compounds show enhanced activity when the spacer length is adjusted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
